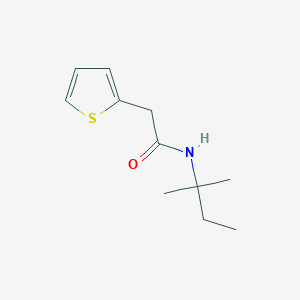

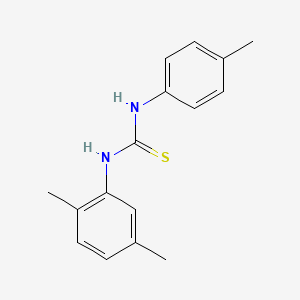

![molecular formula C15H21NO3 B5697817 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide

描述

Synthesis Analysis

The synthesis of related cyclobutane derivatives involves innovative methods, such as the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight, which leads to compounds with a slightly distorted square-planar arrangement of the cyclobutane ring. This method emphasizes the importance of conditions and starting materials in the synthesis of complex cyclobutane derivatives (Shabir et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined by single-crystal X-ray analysis, revealing a center of inversion in the molecule and a distorted square-planar arrangement of the central four-membered ring. Natural bond orbital population analysis and Hirshfeld surface analysis further elucidate the stability and interactions within the crystal structure, highlighting the significance of hydrogen bonding and van der Waals interactions in crystal packing (Shabir et al., 2020).

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions, including oxidative scission and photochemical [2+2] cycloadditions. For example, the reaction of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4 leads to oxidative ring opening by regioselective scission, demonstrating the reactivity of cyclobutane rings towards oxidative conditions (Graziano et al., 1996).

Physical Properties Analysis

The physical properties of cyclobutane derivatives, such as melting points, boiling points, and solubility, are influenced by the molecular structure and substituents. The planarity and distortion of the cyclobutane ring, as well as the nature and position of substituents, can significantly affect these properties, though specific data on N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclobutanecarboxamide are not directly provided in the cited studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions, of cyclobutane derivatives are determined by their unique molecular structures. The presence of dimethoxyphenyl groups and the cyclobutane ring in this compound suggests potential for specific chemical behaviors, such as susceptibility to photochemical reactions and oxidative conditions, as demonstrated in related compounds (Graziano et al., 1996).

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-13-7-6-11(10-14(13)19-2)8-9-16-15(17)12-4-3-5-12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBECJBZMDVOGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2CCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)

![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)

![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)

![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)

![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)

![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)

![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)

![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)